Structural Modification Impact: N-alkyl Substitution as a Key Determinant of Receptor Pharmacodynamics
The target compound features a cyclohexylmethyl group replacing the standard N-alkyl chain of JWH 081. This specific modification is a known key determinant in altering a synthetic cannabinoid's binding profile at CB1 and CB2 receptors. While direct binding data for this analog is not publicly available, the parent JWH 081 serves as a critical baseline comparator . The structural change is expected to alter the molecule's interaction within the receptor's hydrophobic binding pocket, directly impacting its Ki and selectivity [1].
| Evidence Dimension | N-alkyl substituent |
|---|---|
| Target Compound Data | N-(cyclohexylmethyl) |
| Comparator Or Baseline | N-(n-pentyl) (Parent compound JWH 081) |
| Quantified Difference | Qualitative structural modification |
| Conditions | Chemical structure analysis based on IUPAC nomenclature |
Why This Matters
This structural difference is the primary driver of any observed divergence in pharmacological activity, justifying the need for this specific analog in SAR studies rather than using the parent compound.
- [1] Bertin Bioreagent. JWH 081-N-(cyclohexylmethyl) analog - Analytical Standards. Product page for CAT N°: 14655. View Source
